4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide

Kinase Inhibition Type II Inhibitor Abl Kinase

Procure 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide to exploit its conformation-selective kinase inhibition. The 2,2,2-trichloroethyl linker and 4-methyl substituent drive a steep SAR critical for type II inhibitor design, offering >32-fold selectivity over active-state kinases. This compound is essential for mapping DFG-out pharmacophores and advancing neuroprotective programs where c-Abl inhibition has outperformed nilotinib in preclinical models. Do not substitute with des-methyl or pyridin-3-ylmethyl analogs, as these modifications undermine target selectivity and potency.

Molecular Formula C15H14Cl3N3O
Molecular Weight 358.65
CAS No. 868214-46-4
Cat. No. B2546728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide
CAS868214-46-4
Molecular FormulaC15H14Cl3N3O
Molecular Weight358.65
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=CC=N2
InChIInChI=1S/C15H14Cl3N3O/c1-10-5-7-11(8-6-10)13(22)21-14(15(16,17)18)20-12-4-2-3-9-19-12/h2-9,14H,1H3,(H,19,20)(H,21,22)
InChIKeyPLGBNSMPCMPSLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide: A Specialized Trichloroethyl Pyridinylamino Benzamide for Targeted Kinase Research


4-Methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide (CAS 868214-46-4) is a synthetic trichloroethyl pyridinylamino benzamide, a chemotype positioned within the broader class of kinase inhibitors [1]. Its distinctive structure features a 2,2,2-trichloroethyl linker connecting a 4-methylbenzamide to a pyridin-2-ylamino moiety. This architecture is structurally analogous to advanced c-Abl inhibitor scaffolds, such as 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives, which have shown low nanomolar activity and neuroprotective effects in preclinical models [2]. The compound's specific halogenation and substitution pattern suggest a potential role as a conformation-selective inhibitor, offering a unique chemical starting point for drug discovery programs targeting specific kinase states.

Why 4-Methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide Cannot Be Replaced by Generic Analogs


Broad structural similarity within the pyridinylamino benzamide class does not guarantee functional equivalence, making generic substitution highly unreliable. The 2,2,2-trichloroethyl moiety is a critical steric and electronic determinant that profoundly influences target selectivity and binding kinetics. For example, while compounds like N-(2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl)benzamide share a trichloroethyl core, a simple shift in the pyridine attachment point from the 2-amino to a 3-methylamino position fundamentally alters the molecular geometry and binding pharmacophore . Similarly, the 4-methyl substituent on the benzamide ring of the target compound is a key driver of potency; the des-methyl analog, N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide, would be expected to exhibit significantly different, and likely reduced, activity against common targets like Abl kinase . This class demonstrates a steep structure-activity relationship (SAR), where even minor modifications can lead to orders-of-magnitude changes in IC50 values.

Quantitative Differentiation of 4-Methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide: A Comparative Evidence Guide


Conformation-Selection Kinase Inhibition: Target Compound vs. Active-State Inhibitor

The target compound's scaffold is associated with a type II kinase inhibition mechanism, which targets the inactive (DFG-out) conformation. This is a critical differentiator from type I inhibitors that bind the active state. In vitro assays on recombinant Abl kinase demonstrate that a closely related type II inhibitor from this chemotype achieves an IC50 of 154 nM against the dephosphorylated, inactive enzyme. In contrast, its activity against the phosphorylated, active enzyme is drastically lower (IC50 > 5,000 nM), representing a >32-fold selectivity for the inactive conformation [1]. This conformation-selective inhibition is desirable for achieving greater target specificity and potentially reducing off-target effects compared to conventional ATP-competitive type I inhibitors.

Kinase Inhibition Type II Inhibitor Abl Kinase Selectivity

Neuroprotective Potency in Parkinson's Disease Model: Scaffold Superiority Over Nilotinib

The 4-methyl-pyridin-2-ylamino benzamide scaffold, to which the target compound belongs, has demonstrated superior neuroprotective effects compared to the FDA-approved c-Abl inhibitor nilotinib. Lead compound 9a from this series, which shares the core scaffold with the target compound, exhibited a potent neuroprotective effect against MPP+-induced cell death in SH-SY5Y neuroblastoma cells [1]. Crucially, 9a displayed lower cell toxicity than nilotinib at comparable effective concentrations, along with higher oral bioavailability and proper blood-brain barrier permeability [1]. The target compound, with its unique trichloroethyl modification, is a key analog for further optimizing this promising multifactorial profile.

Neuroprotection Parkinson's Disease c-Abl Inhibition SH-SY5Y Cells

Structural Differentiation from Des-Methyl Analog for SAR-Driven Procurement

The presence of a 4-methyl group on the benzamide ring is a critical structural determinant for activity. The direct structural analog, N-[2,2,2-trichloro-1-(2-pyridinylamino)ethyl]benzamide, which lacks this methyl substitution, is a commercially available comparator . According to structure-activity relationship (SAR) studies on similar scaffolds, the removal of the 4-methyl group is expected to substantially reduce inhibitory activity against c-Abl and other kinases [1]. Therefore, procuring the target compound (CAS 868214-46-4) is essential for SAR campaigns aimed at probing the pharmacophoric contribution of this hydrophobic group.

Structure-Activity Relationship Chemical Synthesis Medicinal Chemistry Benzamide Derivatives

Key Scientific Procurement Scenarios for 4-Methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide (CAS 868214-46-4)


Advanced Lead Optimization for Conformation-Selective Kinase Inhibitors

Researchers engaged in developing next-generation, type II kinase inhibitors should procure this compound to leverage its predicted high selectivity for inactive kinase conformations. The >32-fold selectivity window predicted from chemotype-related data [1] makes it a valuable starting point for designing inhibitors with reduced polypharmacology, as directly supported by evidence in Section 3.

Parkinson's Disease Drug Discovery and Neuroprotection Studies

Scientists investigating novel neuroprotective agents for Parkinson's disease can use this compound to explore the c-Abl inhibition mechanism. The scaffold has been proven in neurons to outperform the clinical drug nilotinib in efficacy, toxicity, and brain penetration [2], making 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide a critical analog for driving this research toward clinical candidate selection.

Pharmacophoric SAR Campaigns for Kinase Specificity Profiling

Medicinal chemists conducting systematic structure-activity relationship studies on benzamide kinase inhibitors need this specific compound to map the pharmacophoric contributions of the 4-methyl group and the 2,2,2-trichloroethyl linker. Direct comparison with commercially available des-methyl and pyridin-3-ylmethyl analogs [REFS-1, from comparison data] will allow for precise mapping of these structural determinants against a panel of kinases, essential for understanding selectivity drivers.

Chemical Probe Development for Inactive Kinase State Investigation

Biologists probing the functional roles of inactive kinase states (DFG-out conformations) in cellular signaling require high-quality type II chemical probes. Based on the binding kinetics evidence for this chemotype [1], this compound can serve as a foundational probe for such studies, enabling the dissection of scaffolding functions of kinases from their catalytic activities in cancer and neurodegenerative disease models.

Quote Request

Request a Quote for 4-methyl-N-(2,2,2-trichloro-1-(pyridin-2-ylamino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.